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This guide provides a comprehensive comparison of clinical trial data for pelabresib, an
investigational BET inhibitor for the treatment of myelofibrosis (MF). It examines the efficacy
and safety of pelabresib in combination with the JAK inhibitor ruxolitinib, benchmarked against
established JAK inhibitor monotherapies. This analysis is based on data from the pivotal
MANIFEST and MANIFEST-2 clinical trials for pelabresib, and the foundational trials for
ruxolitinib, fedratinib, pacritinib, and momelotinib.

Executive Summary

Pelabresib, in combination with ruxolitinib, has demonstrated significant improvements in key
clinical endpoints for patients with myelofibrosis, including spleen volume reduction and
symptom score improvement, when compared to ruxolitinib alone. As a first-in-class oral
inhibitor of bromodomain and extra-terminal domain (BET) proteins, pelabresib offers a novel
epigenetic mechanism of action that complements the JAK-STAT signaling inhibition of
ruxolitinib.[1] The Phase 3 MANIFEST-2 trial provides robust evidence supporting this
combination therapy as a potential new standard of care for JAK inhibitor-naive myelofibrosis
patients.

Mechanism of Action: A Dual Approach

Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, an
enlarged spleen (splenomegaly), and debilitating symptoms. The disease is driven by
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dysregulated JAK-STAT signaling. Pelabresib works by inhibiting BET proteins, which are
critical regulators of gene transcription involved in the inflammatory and cancer-promoting
pathways of myelofibrosis.[2] By combining pelabresib with a JAK inhibitor like ruxolitinib, this
therapeutic strategy targets two distinct and critical pathways involved in the pathology of the

disease.
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Diagram 1: Simplified signaling pathway of Pelabresib and Ruxolitinib in Myelofibrosis.

Comparative Efficacy Data

The following tables summarize the key efficacy outcomes from the MANIFEST-2 trial for
pelabresib in combination with ruxolitinib versus placebo with ruxolitinib, and from the pivotal

trials of other approved JAK inhibitors for myelofibrosis.

Table 1: Efficacy in JAK Inhibitor-Naive Myelofibrosis Patients
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SIMPLIFY-1 Momelotinib 215 26.5%[5] 28.4%
Ruxolitinib 217 29.0%[5] 42.2%

Data for COMFORT, JAKARTA, and SIMPLIFY trials are from their respective publications and

may have slightly different patient populations and baseline characteristics compared to

MANIFEST-2.

Comparative Safety Data

The safety profiles of pelabresib in combination with ruxolitinib and other JAK inhibitors are
summarized below.

Table 2: Common Grade >3 Treatment-Emergent Adverse Events (TEAES)
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Clinical Trial Treatment Arm Anemia Thrombocytopenia
MANIFEST-2 Pelabresib + 23.1%][3] 9%[3]
Ruxolitinib
Placebo + Ruxolitinib 36.4%[3] 5.6%][3]
COMFORTH-I Ruxolitinib 45.2% 12.9%
Placebo 19.2% 1.3%
JAKARTA Fedratinib (400 mg) 34% 12%
Placebo 10% 4%
SIMPLIFY-1 Momelotinib 13% 11.2%
Ruxolitinib 22.1% 14.3%

Note: This table presents a selection of common hematologic adverse events and is not
exhaustive. Direct comparison of safety data across trials should be done with caution due to
differences in trial design and patient populations.

Experimental Protocols
MANIFEST-2 (NCT04603495)

o Study Design: A Phase 3, randomized, double-blind, active-control study.[6][7]

» Patient Population: JAK inhibitor treatment-naive patients with primary myelofibrosis, post-
polycythemia vera MF, or post-essential thrombocythemia MF. Key inclusion criteria included
a DIPSS risk score of Intermediate-1 or higher, palpable splenomegaly, and symptomatic
disease.[7][8]

« Intervention: Patients were randomized 1:1 to receive either pelabresib (125 mg once daily
for 14 days in a 21-day cycle) in combination with ruxolitinib, or placebo in combination with
ruxolitinib.[8][9]

e Primary Endpoint: Spleen volume reduction of >235% (SVR35) from baseline at Week 24.[8]
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+ Key Secondary Endpoints: Absolute change in Total Symptom Score (TSS) and the
proportion of patients with a >50% reduction in TSS (TSS50) at Week 24.[10]
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Diagram 2: High-level experimental workflow for the MANIFEST-2 clinical trial.

Comparator Trial Protocols (Brief Overview)

¢ COMFORT-I & Il (Ruxolitinib): These were Phase 3, randomized, double-blind, placebo-
controlled (COMFORT-I) and open-label, best-available-therapy-controlled (COMFORT-II)
trials in patients with intermediate-2 or high-risk myelofibrosis. The primary endpoint was the
proportion of patients achieving SVR35 at week 24 (COMFORT-I) or week 48 (COMFORT-

.12]

¢ JAKARTA & JAKARTA-2 (Fedratinib): The JAKARTA trial was a Phase 3, randomized,
double-blind, placebo-controlled study in JAK inhibitor-naive patients with intermediate- or
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high-risk myelofibrosis.[4] JAKARTA-2 was a single-arm Phase 2 study in patients previously
treated with ruxolitinib.[11][12] The primary endpoint for JAKARTA was SVR35 at the end of
cycle 6.[1]

e PERSIST-1 & 2 (Pacritinib): These were Phase 3 trials evaluating pacritinib versus best
available therapy (excluding JAK inhibitors in PERSIST-1) in patients with myelofibrosis,
including those with low platelet counts.[13][14] The co-primary endpoints were SVR35 and
TSS50 at week 24.

e SIMPLIFY-1 & 2 (Momelotinib): SIMPLIFY-1 was a Phase 3, randomized, double-blind,
active-controlled trial comparing momelotinib to ruxolitinib in JAK inhibitor-naive patients.[5]
SIMPLIFY-2 was a Phase 3, randomized, open-label trial comparing momelotinib to best
available therapy in patients previously treated with ruxolitinib.[5] The primary endpoint for
both was non-inferiority (SIMPLIFY-1) or superiority (SIMPLIFY-2) in SVR24.

Conclusion

The addition of pelabresib to ruxolitinib represents a promising advancement in the treatment
of myelofibrosis. The combination therapy has demonstrated superior efficacy in spleen volume
reduction compared to ruxolitinib monotherapy in the MANIFEST-2 trial, with a manageable
safety profile. The data suggests that targeting both the BET and JAK-STAT pathways may
lead to more profound and durable clinical responses for patients. Further long-term follow-up
from the MANIFEST-2 study will be crucial to fully understand the impact of this combination on
disease modification and overall survival. This comparative guide provides a foundational
overview for researchers and clinicians to evaluate the potential role of pelabresib in the
evolving treatment landscape of myelofibrosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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